molecular formula C16H10N2O6 B5721479 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate

2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate

Cat. No.: B5721479
M. Wt: 326.26 g/mol
InChI Key: OUMHVKNRXLAQBH-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the formation of the benzoxazine ring through cyclization reactions involving appropriate reagents and catalysts. The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxazine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The acetate group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group, which may affect its solubility and reactivity.

    2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate: Similar structure but with the nitro group in a different position, potentially altering its biological activity.

    2-(3-aminophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate: Contains an amino group instead of a nitro group, which can significantly change its chemical and biological properties.

Uniqueness

2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is unique due to the combination of its nitrophenyl, oxo, and acetate groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3-nitrophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-9(19)23-12-5-6-13-14(8-12)17-15(24-16(13)20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMHVKNRXLAQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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